molecular formula C10H16N2 B13418725 N~1~-(Butan-2-yl)benzene-1,2-diamine CAS No. 70918-96-6

N~1~-(Butan-2-yl)benzene-1,2-diamine

Cat. No.: B13418725
CAS No.: 70918-96-6
M. Wt: 164.25 g/mol
InChI Key: WYAPIOHQETXJHU-UHFFFAOYSA-N
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Description

Mono-N-substituted benzene-1,2-diamines are a class of organic compounds characterized by a benzene (B151609) ring with two adjacent (ortho) amino groups, where one of the amino groups is bonded to a single substituent. The specific compound of focus, N¹-(Butan-2-yl)benzene-1,2-diamine, belongs to this family, with a butan-2-yl group as its substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70918-96-6

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-N-butan-2-ylbenzene-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8,12H,3,11H2,1-2H3

InChI Key

WYAPIOHQETXJHU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC=C1N

Origin of Product

United States

Reactivity and Derivatization Pathways of N1 Butan 2 Yl Benzene 1,2 Diamine

Cyclocondensation Reactions leading to Heterocyclic Compounds

The ortho-disposed amino groups of N¹-(Butan-2-yl)benzene-1,2-diamine make it an ideal substrate for cyclocondensation reactions with bifunctional electrophiles, leading to the formation of various fused heterocyclic systems. These reactions are fundamental in constructing complex molecular architectures with potential applications in medicinal chemistry and materials science.

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, or with an aldehyde followed by oxidative cyclization. semanticscholar.orgencyclopedia.pub

In a typical reaction, N¹-(Butan-2-yl)benzene-1,2-diamine can be reacted with a carboxylic acid under acidic conditions, such as in polyphosphoric acid (PPA) or refluxing in mineral acid, to yield a 1-(butan-2-yl)-2-substituted-1H-benzimidazole. The reaction proceeds through the formation of an amide intermediate, followed by intramolecular cyclization and dehydration.

Alternatively, condensation with an aldehyde in the presence of an oxidizing agent or a catalyst can afford the corresponding benzimidazole. nih.gov The choice of aldehyde or carboxylic acid directly determines the nature of the substituent at the 2-position of the benzimidazole ring. Given the unsymmetrical nature of the starting diamine, the reaction with aldehydes can potentially lead to the formation of regioisomers.

Table 1: Examples of Reagents for Benzimidazole Synthesis

Reagent Type Specific Reagent Example Expected Product
Carboxylic Acid Acetic Acid 1-(Butan-2-yl)-2-methyl-1H-benzimidazole

Quinoxalines are another important class of nitrogen-containing heterocyclic compounds, often synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. sid.irthieme-connect.de This reaction is generally high-yielding and proceeds under mild conditions, often in an alcoholic solvent. sid.ir

The reaction of N¹-(Butan-2-yl)benzene-1,2-diamine with a 1,2-dicarbonyl compound, such as benzil (B1666583) or 2,3-butanedione, is expected to readily produce the corresponding quinoxaline (B1680401) derivative. The reaction involves a sequential condensation of the two amine groups with the two carbonyl groups, followed by dehydration to form the aromatic quinoxaline ring. The butan-2-yl group will be located on one of the nitrogen atoms of the resulting fused ring system.

Table 2: Common 1,2-Dicarbonyl Compounds for Quinoxaline Synthesis

1,2-Dicarbonyl Compound Expected Quinoxaline Product
Glyoxal 5-(Butan-2-yl)quinoxaline
Benzil 6-(Butan-2-yl)-2,3-diphenylquinoxaline

Benzodiazaboroles are heterocyclic compounds containing boron and nitrogen within a five-membered ring fused to a benzene (B151609) ring. These structures are isoelectronic and isostructural analogues of benzimidazoles and indoles, making them of interest in medicinal chemistry. nih.gov The synthesis of 1,3,2-benzodiazaboroles can be achieved through the reaction of an o-phenylenediamine with a boron-containing reagent, such as a boronic acid or an organotrifluoroborate, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. nih.gov

The reaction of N¹-(Butan-2-yl)benzene-1,2-diamine with a suitable boron source, for instance, phenylboronic acid, would be expected to yield the corresponding 1-(butan-2-yl)-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaborole. This transformation provides a pathway to incorporate boron into a heterocyclic framework derived from the starting diamine.

Phenazines are a class of nitrogen-containing heterocyclic compounds that can be synthesized through various methods, including the oxidative cyclization of o-phenylenediamines. nih.gov The Wohl-Aue reaction, for example, involves the condensation of an o-phenylenediamine with a nitroaromatic compound in the presence of a base. A more direct route involves the oxidative self-condensation of an o-phenylenediamine or the condensation with a catechol or quinone followed by oxidation.

For N¹-(Butan-2-yl)benzene-1,2-diamine, reaction with a suitable oxidizing agent could potentially lead to the formation of a substituted phenazine, although this may be a more complex reaction pathway with the potential for multiple products. A more controlled synthesis would involve the condensation with a 1,2-dicarbonyl compound, as described for quinoxalines, or with a suitably substituted catechol followed by an oxidation step.

Reactions Involving Amine Functional Groups

The primary and secondary amine groups of N¹-(Butan-2-yl)benzene-1,2-diamine are nucleophilic and can undergo a variety of reactions, including acylation and sulfonamidation. These reactions allow for the introduction of a wide range of functional groups, further diversifying the chemical space accessible from this starting material.

Acylation and sulfonamidation are common transformations of amines. In the case of N¹-(Butan-2-yl)benzene-1,2-diamine, the presence of two amine groups with different substitution patterns (primary and secondary) allows for potential selectivity in these reactions under controlled conditions.

Acylation can be achieved using acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen halide byproduct. mdpi.com Sulfonamidation is similarly accomplished using sulfonyl chlorides, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, also in the presence of a base. mdpi.com

Due to the higher steric hindrance and lower nucleophilicity of the secondary amine, it is generally expected that the primary amine group would react preferentially, especially under kinetically controlled conditions. However, with sufficient amounts of the acylating or sulfonylating agent and more forcing conditions, reaction at both amine groups is possible.

Table 3: Reagents for Acylation and Sulfonamidation

Reaction Type Reagent Expected Product (Monosubstituted)
Acylation Acetyl Chloride N-(2-amino-3-(butan-2-ylamino)phenyl)acetamide

Lack of Specific Research Data on N1-(Butan-2-yl)benzene-1,2-diamine Limits Detailed Analysis of its Reactivity and Derivatization

General reactivity patterns of N-substituted benzene-1,2-diamines can be inferred from the existing literature on analogous compounds. These diamines are known to be versatile precursors in the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines. The presence of both a primary and a secondary amine group on the aromatic ring offers potential for regioselective reactions.

In the context of palladium-catalyzed transformations , N-alkylanilines and diamines are known to participate in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions are fundamental in the formation of carbon-nitrogen bonds, a crucial step in the synthesis of numerous pharmaceuticals and materials. However, without specific studies on N1-(Butan-2-yl)benzene-1,2-diamine, any discussion on catalyst systems, reaction conditions (e.g., ligands, bases, solvents, and temperatures), and the yields of such transformations would be purely speculative.

Similarly, a detailed analysis of the arylation and other coupling reactions of N1-(Butan-2-yl)benzene-1,2-diamine is hindered by the lack of empirical data. While it is plausible that this compound could undergo arylation at the N1 or N2 position, the specifics of such reactions, including regioselectivity and the influence of the sec-butyl group, have not been documented.

Furthermore, the stereochemical outcomes in reactions involving chiral N1-(Butan-2-yl)benzene-1,2-diamine are a topic of significant interest, given that the butan-2-yl group contains a chiral center. The chirality of this substituent could potentially influence the stereochemistry of reactions at the amine functionalities or be utilized in asymmetric catalysis. However, in the absence of any experimental studies, a discussion of diastereoselectivity or enantioselectivity in its reactions remains theoretical.

Due to the lack of specific research findings, including reaction schemes, yields, and spectroscopic data for N1-(Butan-2-yl)benzene-1,2-diamine, it is not possible to construct the requested in-depth article with the required scientific accuracy and detail. The scientific community has yet to publish dedicated studies on the reactivity and derivatization pathways of this specific chemical entity.

Coordination Chemistry and Chiral Ligand Applications

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving N1-(Butan-2-yl)benzene-1,2-diamine leverages the compound's ability to act as a chelating ligand, forming stable complexes with a variety of transition metals. The characterization of these complexes typically involves techniques such as elemental analysis, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction to elucidate their structure and bonding. nih.govresearchgate.net

N1-(Butan-2-yl)benzene-1,2-diamine primarily functions as an N,N-bidentate ligand. mdpi.comnih.gov The two adjacent amino groups on the aromatic ring coordinate to a single metal center, forming a stable five-membered chelate ring. nih.gov This bidentate chelation is a common and powerful strategy in coordination chemistry, as it enhances the stability of the resulting metal complex compared to monodentate ligands. mdpi.comnih.gov The coordination of both nitrogen atoms to the metal creates a rigid structure that is fundamental to its application in stereoselective catalysis. The geometry of the resulting complex can vary depending on the metal ion, its oxidation state, and the presence of other ligands, with common geometries including square planar and octahedral. nih.govorientjchem.org

Derivatives of benzene-1,2-diamine readily form complexes with a range of divalent and trivalent transition metal ions. asrjetsjournal.orgasrjetsjournal.org The reaction of N1-(Butan-2-yl)benzene-1,2-diamine with salts of metals such as cobalt(II), nickel(II), and copper(II) is expected to yield stable coordination complexes. nih.govasrjetsjournal.orgtsijournals.com In these complexes, the diamine acts as a neutral or deprotonated ligand, binding to the metal center through the nitrogen atoms. nih.gov The resulting complexes are often colored, air-stable, and soluble in organic solvents like DMF and DMSO. nih.govtsijournals.com The specific formulation and geometry of these complexes can be influenced by the counter-anion present in the metal salt. tsijournals.com

Metal IonTypical Oxidation StateExpected GeometryGeneral Formula Example
Cobalt (Co)+2Octahedral[Co(L)₂X₂]
Copper (Cu)+2Square Planar / Distorted Octahedral[Cu(L)₂]X₂
Nickel (Ni)+2Square Planar / Octahedral[Ni(L)₂X₂]
Tin (Sn)+2, +4Variable[Sn(L)Cl₄]

Table 1. Expected complexation behavior of N~1~-(Butan-2-yl)benzene-1,2-diamine (L) with various transition metals (X = anion like Cl⁻, NO₃⁻).

N1-(Butan-2-yl)benzene-1,2-diamine as a Chiral Ligand in Catalysis

The presence of a chiral center in the butan-2-yl group makes N1-(Butan-2-yl)benzene-1,2-diamine a valuable ligand for asymmetric catalysis. When coordinated to a metal, it creates a chiral catalytic environment that can differentiate between enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. oup.com

Chiral diamine ligands are widely employed in a variety of metal-catalyzed enantioselective transformations. chemrxiv.orgresearchgate.netua.es These reactions are crucial for the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is required. Complexes derived from N1-(Butan-2-yl)benzene-1,2-diamine are potential catalysts for reactions such as:

Asymmetric Hydrogenation: The reduction of prochiral ketones or olefins to chiral alcohols or alkanes.

Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. mdpi.com

Asymmetric Diamination: The addition of two amino groups across a double bond. nih.gov

The effectiveness of the catalyst, in terms of both conversion and enantioselectivity, is highly dependent on the specific reaction, the metal center, and the reaction conditions. mdpi.com

Reaction TypeSubstrate ExampleProduct TypePotential Metal Catalyst
Asymmetric HydrogenationProchiral KetoneChiral Secondary AlcoholRu, Rh, Ir
Asymmetric Michael Additiontrans-β-NitrostyreneChiral NitroalkaneNi, Cu
Asymmetric C-N CouplingPrimary Amide + Alkyl ElectrophileChiral Secondary AmideCu
Asymmetric DiaminationAlkeneChiral 1,2-DiaminePd

Table 2. Potential applications of this compound complexes in asymmetric catalysis.

The design of effective chiral ligands is a central theme in asymmetric catalysis. nih.gov For ligands of the N1-(Butan-2-yl)benzene-1,2-diamine type, several principles are key to enhancing stereocontrol. The steric and electronic properties of the ligand can be fine-tuned to maximize the energy difference between the diastereomeric transition states leading to the two product enantiomers. oup.com

Key design principles include:

Steric Bulk: The size and shape of the substituent on the chiral backbone (the butan-2-yl group) create a specific three-dimensional pocket around the metal center. This steric hindrance can block one pathway of substrate approach, favoring another and thus enhancing enantioselectivity.

Electronic Effects: Introducing electron-donating or electron-withdrawing groups on the benzene (B151609) ring can modify the electronic properties of the metal center, influencing its reactivity and selectivity. oup.com

Rigidity and Conformation: A well-defined and relatively rigid ligand backbone is often desirable. Rigidity reduces the number of possible conformations of the catalyst-substrate complex, which can lead to higher enantioselectivity. The chelate ring formed by the diamine contributes to this rigidity.

Many "privileged ligands," which are effective across a wide range of reactions, possess C₂ symmetry. nih.gov While N1-(Butan-2-yl)benzene-1,2-diamine is not C₂-symmetric, its modular nature allows for systematic modifications to optimize its performance for a specific catalytic transformation. nih.gov

Mechanistic Insights into Catalytic Cycles with Chiral Diamine Ligands

Understanding the mechanism of a catalytic cycle is crucial for rational catalyst design and optimization. In catalysis involving chiral diamine ligands, the ligand plays a direct role in the stereodetermining step. nih.govacs.org The general mechanism involves the formation of a chiral metal complex which then interacts with the substrates.

The catalytic cycle typically proceeds through several key stages:

Activation: The chiral catalyst is formed in situ or pre-formed.

Substrate Coordination: The substrate coordinates to the chiral metal complex. The geometry of this intermediate is influenced by the steric and electronic properties of the chiral diamine ligand.

Stereodetermining Step: The key bond-forming or bond-breaking event occurs. The chiral environment created by the ligand directs the reaction pathway, favoring one of the two possible diastereomeric transition states. This energetic preference is the origin of the enantioselectivity. acs.org

Product Release: The product dissociates from the metal center, regenerating the active catalyst to begin a new cycle.

Computational studies, such as Density Functional Theory (DFT), are often employed to model the transition states and intermediates in these catalytic cycles. acs.org These studies help to elucidate the precise nature of the non-covalent interactions (e.g., steric repulsion, hydrogen bonding) between the ligand and the substrate that are responsible for stereoinduction. nih.govacs.org

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of N1-(Butan-2-yl)benzene-1,2-diamine in solution. Both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, their connectivity, and the stereochemistry of the molecule.

The ¹H NMR spectrum of N1-(Butan-2-yl)benzene-1,2-diamine is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the protons of the butan-2-yl group. The aromatic region would typically show complex multiplets for the four protons on the benzene (B151609) ring, arising from their spin-spin coupling. The chemical shifts of these protons are influenced by the electron-donating effects of the two amino groups.

The protons of the sec-butyl group would present characteristic signals: a triplet for the terminal methyl group (CH₃-CH₂-), a sextet or multiplet for the adjacent methylene (B1212753) group (-CH₂-CH-), a doublet for the other methyl group (CH₃-CH-), and a multiplet for the methine proton (-CH-) directly attached to the nitrogen atom. The protons of the primary amine (-NH₂) and the secondary amine (-NH-) would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum provides complementary information. It would show four distinct signals for the aromatic carbons, with those directly bonded to the nitrogen atoms appearing at lower field. The four carbons of the butan-2-yl group would also give rise to four separate signals, allowing for a complete carbon skeleton assignment.

To illustrate the expected chemical shifts, data for the closely related compound, N-Methyl-o-phenylenediamine, is presented below. The presence of a sec-butyl group in the title compound would lead to more complex splitting patterns and slightly different chemical shifts for the alkyl chain, but the aromatic region would be comparable.

Table 1: Representative ¹H and ¹³C NMR Data for N-Methyl-o-phenylenediamine

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH 6.6 - 6.8 (m) 110 - 125
C-NH₂ - ~135
C-NHCH₃ - ~145
NH₂ ~3.4 (br s) -
NHCH₃ ~4.5 (br s) -
CH₃ ~2.8 (s) ~31

Note: Data is representative and sourced from spectral databases for N-Methyl-o-phenylenediamine. Actual shifts for the title compound may vary.

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of N1-(Butan-2-yl)benzene-1,2-diamine. Rotation around the C(aryl)-N bond and the N-C(alkyl) bond may be restricted at low temperatures. This restricted rotation can lead to the observation of distinct NMR signals for atoms that are equivalent at room temperature. By analyzing the changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers for these conformational changes. For instance, hindered rotation around the C-N bond in N-alkylanilines has been studied using low-temperature ¹³C NMR, revealing non-equivalence of the ortho and meta carbons. researchgate.net A similar approach could be applied to study the conformational dynamics of the title compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a molecule. For N1-(Butan-2-yl)benzene-1,2-diamine (C₁₀H₁₆N₂), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass.

The fragmentation pattern in the mass spectrum provides valuable structural information. Electron ionization (EI) would likely lead to characteristic fragmentation pathways. A common fragmentation for N-alkyl amines is the alpha-cleavage, where the bond between the nitrogen and the adjacent carbon atom in the alkyl group is broken. libretexts.org For the title compound, this would result in the loss of a propyl radical (CH₃CH₂CH₂) to form a stable iminium ion. Another likely fragmentation is the loss of the entire butan-2-yl group. The fragmentation of the aromatic ring can also occur, leading to smaller charged fragments.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of N1-(Butan-2-yl)benzene-1,2-diamine

m/z Proposed Fragment Fragmentation Pathway
164 [C₁₀H₁₆N₂]⁺ Molecular Ion
135 [C₈H₁₁N₂]⁺ Loss of ethyl radical (-C₂H₅)
121 [C₇H₉N₂]⁺ Loss of propyl radical (-C₃H₇)
107 [C₆H₇N₂]⁺ Loss of butenyl radical (-C₄H₉)
92 [C₆H₆N]⁺ Fragmentation of the aromatic ring

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of N1-(Butan-2-yl)benzene-1,2-diamine would show characteristic absorption bands for the N-H and C-H stretching vibrations. The N-H stretching region (typically 3300-3500 cm⁻¹) would likely show two bands corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group, as well as a band for the secondary amine (-NH-) group. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while those of the aliphatic sec-butyl group would be observed just below 3000 cm⁻¹.

The N-H bending vibrations are expected in the range of 1590-1650 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. C-N stretching vibrations would be found in the 1250-1350 cm⁻¹ range. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and stretching modes, which is unique to the molecule.

Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric vibrations of the molecule are typically more intense in the Raman spectrum compared to the IR spectrum.

Table 3: Expected Characteristic Vibrational Frequencies for N1-(Butan-2-yl)benzene-1,2-diamine

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
N-H Stretch (primary amine) 3350 - 3500 Medium
N-H Stretch (secondary amine) 3300 - 3450 Medium
C-H Stretch (aromatic) 3000 - 3100 Medium-Weak
C-H Stretch (aliphatic) 2850 - 2960 Strong
N-H Bend 1590 - 1650 Medium
C=C Stretch (aromatic) 1450 - 1600 Medium-Strong
C-N Stretch 1250 - 1350 Medium

Note: Data is based on typical vibrational frequencies for the respective functional groups.

Electronic Absorption and Fluorescence Spectroscopy (e.g., UV-Vis)

Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. Aromatic compounds like N1-(Butan-2-yl)benzene-1,2-diamine are expected to show characteristic absorption bands in the UV region.

The parent compound, o-phenylenediamine (B120857), exhibits absorption maxima around 236 nm and 284 nm. sielc.com The presence of the N-butan-2-yl substituent is expected to cause a slight red shift (bathochromic shift) of these absorption bands due to the electron-donating nature of the alkyl group, which extends the conjugation of the aromatic system. The UV-Vis spectrum is useful for quantitative analysis and for studying the electronic structure of the molecule.

Fluorescence spectroscopy could also be employed to study the emission properties of the compound. Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence, and the characteristics of this emission (wavelength, intensity, and lifetime) can provide further insights into its electronic structure and excited-state dynamics.

Table 4: Expected UV-Vis Absorption Maxima for N1-(Butan-2-yl)benzene-1,2-diamine

Electronic Transition Expected λmax (nm)
π → π* ~240
π → π* ~290

Note: Expected values are based on the UV-Vis spectrum of o-phenylenediamine with an anticipated bathochromic shift.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction analysis of a single crystal of N1-(Butan-2-yl)benzene-1,2-diamine would provide the most definitive information about its three-dimensional molecular structure in the solid state. This technique can determine bond lengths, bond angles, and torsion angles with high precision.

The crystal structure would reveal the conformation of the butan-2-yl group relative to the benzene ring. Furthermore, it would provide detailed information about the intermolecular interactions that govern the packing of the molecules in the crystal lattice. Hydrogen bonding is expected to play a significant role in the crystal packing, with the amine protons of one molecule forming hydrogen bonds with the nitrogen atoms of neighboring molecules. These interactions can lead to the formation of one-, two-, or three-dimensional networks. The study of crystal structures of related o-phenylenediamine derivatives has shown the prevalence of such hydrogen-bonding motifs. nih.govnih.gov

Table 5: Hypothetical Crystallographic Data for N1-(Butan-2-yl)benzene-1,2-diamine

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
β (°) 95.0
V (ų) 1035
Z 4

Note: These are hypothetical values to illustrate the type of data obtained from X-ray diffraction analysis.

Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

A comprehensive search of scientific literature and spectroscopic databases did not yield specific experimental data for the chiroptical properties of N1-(Butan-2-yl)benzene-1,2-diamine. While the molecule possesses a chiral center at the second carbon of the butyl group, leading to the existence of (R) and (S) enantiomers, detailed studies on its Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not publicly available.

Chiroptical techniques such as CD and ORD are instrumental in the stereochemical analysis of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the electronic transitions within a chiral molecule and their spatial disposition. ORD, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength.

For a molecule like N1-(Butan-2-yl)benzene-1,2-diamine, one would theoretically expect to observe Cotton effects in its CD and ORD spectra. These effects, which are characteristic positive or negative peaks, would arise from the electronic transitions of the benzene chromophore being perturbed by the chiral sec-butyl substituent. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration (R or S) of the stereocenter.

In the absence of experimental data for the target compound, a predictive analysis would require computational modeling. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to simulate the CD and ORD spectra for both the (R) and (S)-enantiomers. Such in silico studies would provide valuable insights into the expected chiroptical behavior of the molecule, including the wavelengths and intensities of the key spectral features. However, without experimental validation, these would remain theoretical predictions.

Further empirical research, involving the synthesis of enantiomerically pure samples of N1-(Butan-2-yl)benzene-1,2-diamine and their subsequent analysis by CD and ORD spectroscopy, would be necessary to fully characterize its chiroptical properties and establish a definitive correlation between its stereochemistry and spectroscopic response.

Lack of Publicly Available Research Data Precludes a Detailed Computational Analysis of N1-(Butan-2-yl)benzene-1,2-diamine

A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the publicly available research on the specific chemical compound N1-(Butan-2-yl)benzene-1,2-diamine . Consequently, a detailed article focusing solely on its computational and theoretical investigation, as per the specified outline, cannot be generated at this time due to the absence of published data.

The requested article structure, which includes detailed subsections on Density Functional Theory (DFT) calculations, stereoisomer discrimination, transition state identification, ligand-metal interactions, and validation of spectroscopic data, necessitates access to specific, published research findings. Without this foundational data, it is impossible to provide a thorough, informative, and scientifically accurate analysis as required.

Therefore, until research focusing on the computational and theoretical properties of N1-(Butan-2-yl)benzene-1,2-diamine is conducted and published, the generation of the requested detailed article is not feasible.

Research Applications in Materials and Synthetic Methodologies

Precursors for Functional Polymer Systems

Ortho-phenylenediamines are well-established monomers for the synthesis of high-performance polymers, particularly those containing heterocyclic units in the main chain. The condensation of the 1,2-diamine moiety with 1,2-dicarbonyl compounds is a fundamental method for preparing polyquinoxalines, a class of polymers known for their exceptional thermal stability and chemical resistance. researchgate.netnih.govchim.itnih.govresearchgate.net

The incorporation of the N1-(butan-2-yl) group into the polymer backbone would be expected to impart specific properties. The alkyl group can enhance the solubility of the resulting polymer in organic solvents, a common challenge in processing rigid-rod polymers. chalcogen.ro Furthermore, since the butan-2-yl group is chiral, its use as a monomer could introduce chirality into the polymer chain, leading to materials with unique optical properties or capabilities for chiral recognition. The synthesis of poly(o-phenylenediamine) through oxidative polymerization suggests that N-substituted derivatives could also form polymers with interesting electronic properties, such as conductivity. chalcogen.roresearchgate.net

Building Blocks for Supramolecular Architectures (e.g., Macrocycles, Oligomers)

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined assemblies from smaller molecular building blocks. The two nitrogen atoms of N1-(Butan-2-yl)benzene-1,2-diamine can act as hydrogen bond donors or as coordinating sites for metal ions, making the molecule an excellent candidate for designing complex architectures. nsf.gov

Research on related ortho-phenylenediamines (opda) has shown their ability to act as ligands, forming one-dimensional coordination polymers with metal centers like nickel. nsf.gov By extension, N1-(Butan-2-yl)benzene-1,2-diamine could be used to create similar metal-organic frameworks or coordination polymers. The steric bulk and chirality of the butan-2-yl substituent would play a crucial role in directing the self-assembly process, potentially leading to helical or other complex three-dimensional structures. nih.gov Additionally, diamines are fundamental components in the synthesis of macrocycles through reactions that form large rings. nih.gov The defined geometry of the benzene (B151609) ring combined with the flexible alkyl group makes this compound a promising precursor for novel macrocyclic hosts capable of encapsulating guest molecules.

Catalysis Beyond Asymmetric Transformations (e.g., Organocatalysis)

While asymmetric catalysis is a key area for chiral diamines, their utility extends to other forms of catalysis. Benzene-1,2-diamine derivatives have been investigated as crucial components in bifunctional non-covalent organocatalysts. mdpi.commdpi.com In these systems, the diamine motif can function as a double hydrogen-bond donor, activating electrophilic substrates and facilitating reactions.

A study on organocatalysts derived from N-substituted benzene-1,2-diamines demonstrated their activity in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com Although the chiral scaffold in that study was different, the benzene-1,2-diamine part was essential for the catalytic activity. These catalysts, prepared through a multi-step synthesis involving the derivatization of the primary aromatic amine, showed moderate to high conversions. mdpi.comresearchgate.net The N-substituent, analogous to the butan-2-yl group, influences the catalyst's steric and electronic environment, thereby tuning its activity and selectivity.

Table 1: Catalytic Activity of a Structurally Related N-Substituted Benzene-1,2-diamine Derivative in the Michael Addition Reaction mdpi.com
Catalyst SubtypeConversion (%)Enantioselectivity (% ee)Reaction Conditions
Sulfonamide DerivativeUp to 88%Up to 33%10 mol% catalyst, CH₂Cl₂, 25°C, 24h
Amide DerivativeUp to 93%Up to 41%
Alkylated Amine DerivativeUp to 85%Up to 30%
Arylated Amine DerivativeUp to 92%Up to 35%

Note: Data is for bifunctional organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor, which serves as an analogue for the potential application of N1-(Butan-2-yl)benzene-1,2-diamine.

Development of Novel Synthetic Reagents and Intermediates

N1-(Butan-2-yl)benzene-1,2-diamine is a valuable intermediate for the synthesis of various heterocyclic compounds. The reaction of ortho-phenylenediamines with 1,2-dicarbonyl compounds is a classic, high-yield method for preparing quinoxalines. researchgate.netnih.govresearchgate.net Similarly, condensation with aldehydes, carboxylic acids, or their derivatives provides a straightforward route to benzimidazoles. researchgate.net

The synthesis of N-substituted benzene-1,2-diamines itself involves key transformations that highlight their role as novel intermediates. A common pathway involves the nucleophilic aromatic substitution of a starting amine onto a fluoronitrobenzene derivative, followed by the reduction of the nitro group to an amine. mdpi.commdpi.com This process creates a differentially substituted diamine that can undergo further selective functionalization at the more reactive primary amine, making it a versatile platform for building more complex molecules. mdpi.com

Table 2: Heterocyclic Systems Derived from o-Phenylenediamine (B120857) Intermediates
ReactantResulting HeterocycleGeneral Application
1,2-Dicarbonyl CompoundQuinoxaline (B1680401)Pharmaceuticals, Dyes, Organic Materials nih.govchim.it
Aldehyde or Carboxylic AcidBenzimidazole (B57391)Biologically Active Compounds, Ligands researchgate.net
Carbon DisulfideBenzimidazole-2-thioneCorrosion Inhibitors, Synthetic Building Blocks
Phosgene or equivalentBenzimidazol-2-onePharmaceutical Scaffolds

Perspectives and Future Directions in N1 Butan 2 Yl Benzene 1,2 Diamine Research

Innovative Synthetic Routes for Scalability and Sustainability

The practical application of N¹-(Butan-2-yl)benzene-1,2-diamine is contingent upon the development of synthetic routes that are not only efficient but also scalable and environmentally sustainable. Traditional multi-step syntheses often present challenges for large-scale production. Future research is poised to focus on innovative strategies that prioritize green chemistry principles.

A common and reliable method for synthesizing N-substituted benzene-1,2-diamines involves a two-step process: nucleophilic aromatic substitution of a starting material like 1-fluoro-2-nitrobenzene, followed by the reduction of the nitro group. researchgate.netmdpi.com Catalytic hydrogenation is a frequently used method for the reduction step, offering high yields. mdpi.com However, to enhance sustainability, future efforts will likely explore catalytic systems that use more benign reagents and solvents. For instance, the development of catalysts that allow for transfer hydrogenation in aqueous systems or the use of metal-free reduction protocols, such as those employing trichlorosilane, could reduce the environmental impact. nih.govchemrxiv.org

Furthermore, direct C-N bond formation strategies that bypass the nitro-intermediate are highly desirable. Methodologies such as palladium-catalyzed amination or novel iodine-catalyzed cross-dehydrogenative aromatization could provide more direct and atom-economical pathways to N-alkylated o-phenylenediamines. rsc.org Ensuring these new routes are reproducible and scalable (e.g., adaptable to gram-scale or larger) will be a critical focus of developmental chemistry. researchgate.net

Table 1: Comparison of Synthetic Strategies for N-Substituted Benzene-1,2-diamines

Synthetic Route Key Steps Potential Advantages Areas for Future Innovation
Classical Route 1. Nucleophilic Aromatic Substitution with a nitro-aromatic. 2. Reduction of the nitro group. mdpi.comHigh yields, well-established procedures.Greener reduction methods, alternative starting materials.
Catalytic Amination Direct coupling of an amine with an aryl halide/triflate.Fewer steps, high atom economy.Development of robust catalysts for ortho-diamines, lower catalyst loadings.
Green Synthesis Utilizing water as a solvent, biomimetic catalysis. chemrxiv.orgReduced environmental impact, enhanced safety.Broadening substrate scope, improving catalyst recyclability.
Flow Chemistry Continuous processing of reaction steps.Improved safety, scalability, and process control.Optimization of reaction conditions for N-alkylated diamines in flow reactors.

Expanding the Scope of Chiral Diamine Ligands in Diverse Catalytic Systems

Chiral 1,2-diamines are foundational ligands in the field of asymmetric catalysis, used to induce stereoselectivity in a vast array of chemical transformations. rsc.orgrsc.org N¹-(Butan-2-yl)benzene-1,2-diamine, with its defined stereocenter, is an ideal candidate for development into novel ligands for metal-catalyzed and organocatalytic reactions.

Future research will likely involve modifying the second amino group (-NH₂) to create a library of bidentate ligands. These modifications could include the introduction of phosphine, sulfonyl, or other coordinating groups to fine-tune the electronic and steric properties of the resulting metal complexes. mdpi.com Such tailored ligands could be applied to a variety of catalytic systems, including:

Asymmetric Hydrogenation and Transfer Hydrogenation: Iridium and rhodium complexes of chiral diamines are highly effective for the enantioselective reduction of ketones and imines. nih.gov Developing polymeric versions of these ligands could lead to recyclable catalysts with exceptionally high turnover numbers, making industrial applications more viable. nih.govacs.org

C-C and C-N Bond Forming Reactions: Copper and palladium complexes are central to reactions like aza-Henry reactions, aminations, and cycloadditions. rsc.org New ligands derived from N¹-(Butan-2-yl)benzene-1,2-diamine could offer unique reactivity and selectivity profiles for these transformations.

Organocatalysis: The diamine itself can serve as a precursor to bifunctional organocatalysts, such as thioureas or squaramides, that activate substrates through hydrogen bonding. mdpi.com

The ability to create both (R) and (S) enantiomers of the ligand is crucial, as it allows for the synthesis of either enantiomer of the desired product, a key requirement in pharmaceutical development.

Exploration of New Material Science Applications based on Diamine Derivatives

Aromatic diamines are fundamental building blocks for a wide range of high-performance materials. manavchem.com The introduction of a chiral, alkyl substituent, as in N¹-(Butan-2-yl)benzene-1,2-diamine, offers a novel design element for creating materials with unique properties.

Future research in this area will focus on synthesizing derivatives for applications such as:

High-Performance Polymers: Aromatic diamines are key monomers for producing polyimides and polyamides, known for their exceptional thermal stability and mechanical strength. rsc.orgrsc.org Incorporating the butan-2-yl group could enhance the solubility of these polymers, making them easier to process into films and fibers without sacrificing thermal properties. rsc.orggatech.edu The chirality could also induce specific macromolecular structures, such as helical polymers.

Organic Electronics: Substituted o-phenylenediamines are precursors to benzimidazoles, which are used in the development of organic light-emitting diodes (OLEDs). mdpi.com The alkyl group could be used to tune the solid-state packing and photophysical properties of these materials.

Corrosion Inhibitors: o-Phenylenediamine (B120857) derivatives have been shown to be effective corrosion inhibitors, forming a protective layer on metal surfaces. nih.gov Research could explore how the specific structure of N¹-(Butan-2-yl)benzene-1,2-diamine derivatives enhances their adsorption and protective capabilities.

Table 2: Potential Material Science Applications for Diamine Derivatives

Material Class Derivative Type Potential Property Enhancement Target Application
Polyimides/Polyamides Diamine monomerImproved solubility, modified thermal properties, chiral ordering. rsc.orgrsc.orgProcessable high-temperature plastics, specialty films.
Benzimidazoles Condensation product with carboxylic acids.Tunable solid-state packing, altered photophysical properties. mdpi.comOrganic Light-Emitting Diodes (OLEDs).
Corrosion Inhibitors Adsorption on metal surfaces.Enhanced surface binding and protective layer formation. nih.govProtective coatings for metals.

Advanced Integrated Experimental and Computational Studies

To accelerate the discovery and optimization of applications for N¹-(Butan-2-yl)benzene-1,2-diamine, a synergistic approach combining experimental synthesis and testing with advanced computational modeling is essential.

Future research will increasingly rely on computational tools like Density Functional Theory (DFT) to:

Predict Reaction Outcomes: DFT calculations can model transition states to rationalize and predict the stereoselectivity of catalytic reactions, guiding the design of more effective ligands. nih.govchinesechemsoc.org For example, modeling the interaction between a metal-ligand complex and a substrate can reveal the subtle steric and electronic factors that determine which enantiomer of the product is formed.

Elucidate Mechanisms: Computational studies can provide detailed insights into reaction mechanisms that are difficult to observe experimentally. This understanding is crucial for troubleshooting inefficient reactions and designing next-generation catalysts.

Design Materials: Molecular modeling can predict the properties of polymers and other materials derived from the diamine, such as their thermal stability, solubility, and electronic characteristics. This allows researchers to screen potential candidates in silico before committing to laboratory synthesis.

This integrated approach saves resources and provides a deeper, more fundamental understanding of the chemical systems being studied, paving the way for more rapid and targeted innovation.

Addressing Challenges in Stereochemical Control and Reaction Efficiency

While the potential of N¹-(Butan-2-yl)benzene-1,2-diamine is significant, several challenges must be addressed to fully realize it. The primary hurdles are achieving impeccable stereochemical control during its synthesis and ensuring high efficiency in its subsequent applications.

The synthesis of chiral 1,2-diamines in an enantiomerically pure form is a persistent challenge in organic chemistry. acs.orgacs.org Future work must focus on developing robust asymmetric synthetic methods that reliably produce N¹-(Butan-2-yl)benzene-1,2-diamine as a single enantiomer, avoiding costly and difficult chiral separations. Strategies like asymmetric lithiation-substitution or catalytic asymmetric reductive amination are promising avenues. acs.org

In catalysis, a key challenge is achieving high reaction efficiency, which includes high yields, excellent enantioselectivity (often >99% ee), and low catalyst loadings. acs.org Ligand dissociation and catalyst aggregation are known deactivation pathways that can reduce efficiency. acs.org The development of more robust ligands, potentially through incorporation into polymeric structures or by creating more rigid bidentate scaffolds, will be critical. nih.gov Addressing these challenges will be paramount for moving this promising compound from academic curiosity to a valuable tool in industrial and technological applications.

Q & A

Q. What are the common synthetic routes for preparing N¹-(Butan-2-yl)benzene-1,2-diamine, and what factors influence the choice of reaction conditions?

  • Methodological Answer : The compound is typically synthesized via alkylation of benzene-1,2-diamine with 2-bromobutane under basic conditions. Key parameters include:
  • Solvent selection : Polar aprotic solvents like DMF or DCM enhance nucleophilic substitution efficiency.
  • Base choice : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) facilitates deprotonation of the amine group.
  • Temperature : Reflux conditions (~80–100°C) accelerate reaction kinetics.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
    Catalytic methods, such as oxalic acid-mediated condensation (used for analogous quinoxaline syntheses), can optimize yields .

Q. How is the purity and structural integrity of N¹-(Butan-2-yl)benzene-1,2-diamine verified in synthetic chemistry research?

  • Methodological Answer : A multi-technique approach ensures validation:
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and absence of unreacted starting materials. Deuterated solvents (e.g., CDCl₃) are used, with tetramethylsilane (TMS) as an internal reference.
  • Mass spectrometry (MS) : High-resolution ESI-MS or GC-MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, employing software like SHELX for refinement .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of N¹-(Butan-2-yl)benzene-1,2-diamine, and how can they be addressed using software like SHELX?

  • Methodological Answer : Challenges include:
  • Crystal twinning : Common in flexible alkyl-substituted diamines. SHELXL’s twin refinement tools (e.g., BASF parameter) mitigate this .
  • Hydrogen-bonding ambiguity : SHELXPRO aids in modeling hydrogen atoms via Fourier difference maps.
  • Disorder in alkyl chains : Partial occupancy modeling with constraints (e.g., DFIX) improves accuracy.
    Robust data collection (low-temperature, high-resolution synchrotron) combined with SHELX’s iterative refinement resolves these issues .

Q. How do substituents on the benzene ring influence the reactivity and biological activity of N¹-(Butan-2-yl)benzene-1,2-diamine derivatives?

  • Methodological Answer : Substituent effects are evaluated through:
  • Electronic effects : Electron-withdrawing groups (e.g., -CF₃ in N¹-benzyl-4-trifluoromethyl derivatives) increase electrophilicity, altering reaction pathways .
  • Steric effects : Bulky groups (e.g., cyclohexylmethyl) hinder nucleophilic attack, reducing reaction rates .
  • Biological activity : Fluorinated analogs (e.g., 2-fluorophenyl derivatives) exhibit enhanced metabolic stability, assessed via enzyme inhibition assays and molecular docking .

Q. What methodological approaches are employed to resolve contradictions in spectroscopic data versus computational predictions for N¹-(Butan-2-yl)benzene-1,2-diamine?

  • Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or dynamic processes. Strategies include:
  • DFT calculations : Geometry optimization (B3LYP/6-31G*) predicts NMR chemical shifts for comparison with experimental data.
  • Variable-temperature NMR : Identifies conformational equilibria (e.g., rotamers) causing signal splitting.
  • Cross-validation : IR spectroscopy and X-ray data corroborate computational models .

Q. In the context of catalytic applications, how can reaction conditions be optimized for synthesizing quinoxaline derivatives from N¹-(Butan-2-yl)benzene-1,2-diamine?

  • Methodological Answer : Condensation with α-diketones (e.g., benzil) is optimized via:
  • Catalyst screening : Oxalic acid in EtOH/H₂O (1:1) at RT achieves >90% yield for quinoxalines .
  • Solvent effects : Aqueous ethanol enhances solubility of polar intermediates.
  • Reaction monitoring : TLC or HPLC tracks progress, ensuring minimal side-product formation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.